2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS 303033-67-2) is a sulfur-containing heterocyclic compound with the molecular formula C₁₈H₁₅NO₄S₂ and a molar mass of 373.45 g/mol . Its structure features:
- A benzoic acid moiety.
- A 2,5-dioxopyrrolidin-3-yl core with two thioether linkages.
- A 2-(methylthio)phenyl substituent on the pyrrolidinone ring.
Predicted physical properties include a density of 1.48 g/cm³, boiling point of 644.9°C, and pKa of 3.39, indicating moderate acidity akin to benzoic acid derivatives .
Properties
IUPAC Name |
2-[1-(2-methylsulfanylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-24-14-9-5-3-7-12(14)19-16(20)10-15(17(19)21)25-13-8-4-2-6-11(13)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDOLCZLQYOHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves several key steps:
Synthesis of 2-(Methylthio)phenyl Derivative: : This step usually starts with the methylation of 2-thiophenol using methyl iodide in the presence of a base like potassium carbonate.
Formation of 2,5-Dioxopyrrolidin-3-yl Intermediate: : This involves the reaction of 2,5-dioxopyrrolidine with suitable acylating agents to form the desired intermediate.
Thiol-Esterification Reaction: : The thiol group of the intermediate is reacted with benzoic acid derivatives to form the target compound.
Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using batch reactors or continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial to maximize yield and minimize by-products. Advanced purification techniques, like recrystallization and chromatography, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly affecting the sulfur moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: : Reduction of the ketone groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution can occur, especially on the phenyl ring, using reagents like chloromethane in the presence of a catalyst like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or mixed solvents under mild heating.
Reduction: : Carried out in anhydrous conditions with solvents like diethyl ether.
Substitution: : Requires Lewis acids and often anhydrous environments to proceed efficiently.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion of ketones to secondary alcohols.
Substitution: : Introduction of various substituents on the phenyl ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
Research includes exploring its potential as a pharmaceutical intermediate, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry
In industrial applications, it can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound's sulfur and ketone functionalities allow it to form strong bonds with these targets, thereby modulating their activity. This can lead to inhibition of enzymatic reactions or alteration of receptor signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects: The 2-(methylthio)phenyl group in the target compound adds steric bulk and sulfur content compared to the phenyl (C₆H₅) group in the analog from . This increases molar mass by ~14% and may enhance lipophilicity.
Electronic Properties: The methylthio group (-SCH₃) is electron-donating via sulfur lone pairs, which could stabilize adjacent carbonyl groups in the pyrrolidinone ring through resonance . The phenyl group in may enhance π-π stacking interactions in biological systems, while the isopropyl group in contributes to steric hindrance.
Physical and Chemical Properties
*Predicted based on substituent effects:
- The electron-donating methylthio group in the target compound slightly raises pKa compared to unsubstituted benzoic acid (pKa ~2.8).
Biological Activity
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure includes a benzoic acid moiety and a pyrrolidine derivative, which may contribute to its biological effects. Key properties include:
- Molecular Formula : C₁₅H₁₅N₁O₃S₂
- Melting Point : Predicted boiling point around 644.9 °C
- Density : Approximately 1.48 g/cm³
- pKa : 3.39, indicating moderate acidity .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The presence of thioether groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antimicrobial effects against various bacterial strains .
- Enzyme Inhibition : The structural features may allow for interactions with specific enzymes, potentially modulating pathways related to inflammation or cancer progression.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit robust antioxidant activity. For instance, a study on related pyrrolidine derivatives showed effective scavenging of DPPH radicals and protection against DNA damage .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of thioether-containing compounds revealed that they possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of benzoic acid exhibited cytotoxic effects on cancer cell lines, suggesting that the thioether functionality may enhance these effects through improved cellular uptake or interaction with target proteins .
- Nephroprotective Effects : Related compounds have shown the ability to mitigate nephrotoxicity in animal models without compromising their anticancer efficacy. This dual action could be beneficial in therapeutic contexts where nephrotoxicity is a concern .
Research Findings and Tables
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Umesha et al. (2009) | 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Antioxidant & Antimicrobial | Significant DPPH scavenging activity; effective against E. coli |
| Wang et al. (2008) | GABA Aminotransferase Inhibitors | Neurological Applications | Inhibition leads to increased GABA levels; potential for epilepsy treatment |
| Nural et al. (2018) | Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo | Antimicrobial | Effective against multiple bacterial strains; low toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
